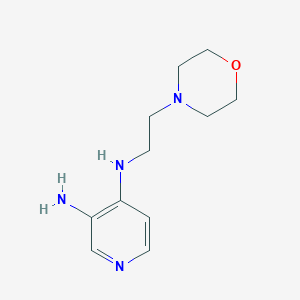

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Description

Properties

IUPAC Name |

4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBSCNJGKZPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-71-7 | |

| Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N4-(2-Morpholinoethyl)pyridine-3,4-diamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known pharmacology of related compounds, this document details its chemical structure, physicochemical properties, a proposed synthetic route, and its prospective biological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Rationale

N4-(2-Morpholinoethyl)pyridine-3,4-diamine belongs to the class of substituted diaminopyridines, a group of compounds that has garnered considerable interest in pharmacology. The parent molecule, 3,4-diaminopyridine (Amifampridine), is a well-established potassium channel blocker used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS)[1]. The introduction of a morpholinoethyl substituent at the N4 position is a strategic chemical modification aimed at potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The morpholine moiety is a common functional group in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and to explore new interactions with biological targets.

This guide will therefore explore the synthesis of this novel derivative, characterize its key chemical and physical properties, and, based on the established mechanism of its parent compound, propose a likely biological mechanism of action. This exploration is grounded in the hypothesis that N4-(2-Morpholinoethyl)pyridine-3,4-diamine will retain the potassium channel blocking activity of 3,4-diaminopyridine, with the morpholinoethyl group influencing its potency, selectivity, and overall drug-like properties.

Chemical Structure and Physicochemical Properties

The chemical structure of N4-(2-Morpholinoethyl)pyridine-3,4-diamine combines the 3,4-diaminopyridine core with a 2-morpholinoethyl side chain attached to the exocyclic amino group at the 4-position of the pyridine ring.

Chemical Structure:

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C11H18N4O | ChemShuttle[2] |

| Molecular Weight | 222.292 g/mol | ChemShuttle[2] |

| CAS Number | Not available | - |

| Appearance | Predicted: Off-white to light brown solid | Inferred from 3,4-diaminopyridine[3] |

| Melting Point | Predicted: 180-190 °C | Inferred from related structures |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | Inferred from the presence of the morpholine moiety |

| pKa | Predicted: ~8.5 (for the pyridine ring nitrogen) and ~7.0 (for the morpholine nitrogen) | Inferred from analogous structures |

Synthesis and Purification

The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine can be achieved through a direct N-alkylation of 3,4-diaminopyridine. This method is a common and effective way to introduce alkyl substituents onto amino groups of heterocyclic compounds.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3,4-diaminopyridine with 2-morpholinoethyl chloride in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction. The use of a non-protic solvent is recommended to avoid side reactions.

Caption: Proposed synthetic workflow for N4-(2-Morpholinoethyl)pyridine-3,4-diamine.

Detailed Experimental Protocol

Materials:

-

3,4-Diaminopyridine (1.0 eq)

-

2-Morpholinoethyl chloride hydrochloride (1.1 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,4-diaminopyridine in anhydrous DMF, add potassium carbonate.

-

Add 2-morpholinoethyl chloride hydrochloride to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for N4-(2-Morpholinoethyl)pyridine-3,4-diamine, the following are predictions based on the analysis of its structural components and data from analogous compounds.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine ring protons: Signals expected in the aromatic region (δ 7.0-8.0 ppm). The proton at position 2 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet.

-

Morpholinoethyl group: The methylene protons adjacent to the morpholine nitrogen are expected around δ 2.5-2.7 ppm (triplet). The methylene protons adjacent to the pyridine amino group will likely appear as a multiplet around δ 3.2-3.4 ppm. The morpholine ring protons will appear as two multiplets around δ 2.4 ppm and δ 3.6 ppm.

-

Amino protons: The NH₂ group at the 3-position and the NH group at the 4-position will likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Pyridine ring carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).

-

Morpholinoethyl group: Signals for the methylene carbons of the ethyl chain and the morpholine ring are expected in the aliphatic region (δ 40-70 ppm).

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 223.3.

-

Characteristic fragmentation would likely involve cleavage of the C-N bond between the ethyl chain and the pyridine ring, as well as fragmentation of the morpholine ring.

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary and secondary amino groups.

-

C-H stretching: Bands around 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholinoethyl group.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching: A characteristic strong band for the ether linkage in the morpholine ring, expected around 1115 cm⁻¹.

-

Potential Biological Activity and Mechanism of Action

Based on the well-documented pharmacology of its parent compound, 3,4-diaminopyridine, N4-(2-Morpholinoethyl)pyridine-3,4-diamine is hypothesized to function as a potassium channel blocker .

Proposed Mechanism of Action

Voltage-gated potassium (K⁺) channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels in nerve terminals, the duration of the action potential is prolonged. This extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open for a longer period, leading to an increased influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft[1][4].

The introduction of the morpholinoethyl group at the N4 position may influence the compound's affinity and selectivity for different subtypes of potassium channels. The morpholine moiety could also impact the molecule's ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

Caption: Proposed mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine.

Potential Therapeutic Applications

Given its predicted mechanism of action, N4-(2-Morpholinoethyl)pyridine-3,4-diamine could be a valuable candidate for the treatment of conditions characterized by impaired neuromuscular transmission. These may include:

-

Lambert-Eaton Myasthenic Syndrome (LEMS): As a potential analogue of Amifampridine, it could offer an alternative therapeutic option.

-

Congenital Myasthenic Syndromes: Certain forms of these genetic disorders may respond to agents that enhance acetylcholine release.

-

Multiple Sclerosis: 4-Aminopyridine, a related compound, is used to improve walking in patients with MS, suggesting a potential role for this new derivative.

Further research is required to determine the precise therapeutic profile of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, including its efficacy, safety, and pharmacokinetic properties.

Conclusion

N4-(2-Morpholinoethyl)pyridine-3,4-diamine represents a promising, yet underexplored, derivative of the pharmacologically significant 3,4-diaminopyridine. The synthetic route proposed in this guide is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The predicted physicochemical and spectroscopic properties provide a basis for its characterization.

The primary hypothesis is that this compound will act as a potassium channel blocker, thereby enhancing neurotransmitter release. This positions N4-(2-Morpholinoethyl)pyridine-3,4-diamine as a compelling candidate for further investigation in the context of neuromuscular disorders. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its properties, and in-depth pharmacological evaluation to ascertain its therapeutic potential.

References

-

PubChem. 3,4-Diaminopyridine. [Link]

-

A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. 2021;296:100302. [Link]

-

On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Br J Pharmacol. 1996;118(4):907-16. [Link]

Sources

- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-二氨基吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, N4-(2-Morpholinoethyl)pyridine-3,4-diamine. This molecule integrates the pharmacologically significant pyridine-3,4-diamine scaffold with a morpholinoethyl moiety, a group known to enhance aqueous solubility and modulate pharmacokinetic properties.[1][2] This document outlines a robust, scientifically-grounded synthetic strategy, detailed experimental protocols, and a comprehensive analytical workflow for structural verification and purity assessment. It is intended for researchers and professionals in medicinal chemistry and drug development, offering insights into the rationale behind the procedural steps and potential challenges.

Introduction and Scientific Rationale

The pyridine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[3][4] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity.[5][6] Specifically, the pyridine-3,4-diamine core is a critical building block for various therapeutic agents, including kinase inhibitors, by providing key hydrogen bonding interactions with target proteins.[5]

The incorporation of a morpholine ring is a widely employed strategy in drug design to improve physicochemical properties.[7] The morpholine moiety often enhances aqueous solubility, metabolic stability, and can improve the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a compound.[8][9] Its weak basicity and ability to act as a hydrogen bond acceptor make it a valuable functional group for optimizing drug-like properties.[2]

This guide details a proposed synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, a molecule designed to leverage the therapeutic potential of the pyridine-3,4-diamine core with the favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties conferred by the morpholinoethyl side chain.

Proposed Synthetic Pathway

The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine is proposed as a two-step process starting from commercially available 4-amino-3-nitropyridine. The pathway involves the reduction of the nitro group to form the key diamine intermediate, followed by a selective N-alkylation to introduce the morpholinoethyl side chain.

Overall Reaction Scheme:

Detailed Experimental Protocols

Step 1: Synthesis of Pyridine-3,4-diamine (Intermediate 1)

The synthesis of pyridine-3,4-diamine is achieved through the catalytic hydrogenation of 4-amino-3-nitropyridine. This method is efficient and provides a high yield of the desired product.[10][11]

Protocol:

-

Reaction Setup: To a solution of 4-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or a methanol/THF mixture, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a pressure vessel) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield pyridine-3,4-diamine as a solid, which can be used in the next step without further purification if of sufficient purity.[10]

Causality and Insights: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. The use of Pd/C is standard for the reduction of aromatic nitro groups. The choice of solvent is critical to ensure the solubility of the starting material. An inert atmosphere is not strictly necessary for the final product but the hydrogenation setup naturally excludes air.

Step 2: Synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine (Final Product)

The final product is synthesized via a selective N-alkylation of pyridine-3,4-diamine with 4-(2-chloroethyl)morpholine.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve pyridine-3,4-diamine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N4-(2-Morpholinoethyl)pyridine-3,4-diamine.

Causality and Insights: The N4-amino group is generally more nucleophilic and less sterically hindered than the N3-amino group, leading to preferential alkylation at the N4 position. The use of a base is essential to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated if the hydrochloride salt of the alkylating agent is used. DMF is a suitable solvent for this type of Sₙ2 reaction as it can solvate the cations, leaving the anionic nucleophile more reactive. Heating is necessary to drive the reaction to completion.

Characterization and Data Analysis

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized N4-(2-Morpholinoethyl)pyridine-3,4-diamine.

Spectroscopic and Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via High-Resolution Mass Spectrometry - HRMS).

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Expected Characterization Data

The following tables summarize the expected data for the final product.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| HRMS (ESI+) [M+H]⁺ | Calculated: 223.1559, Found: [Value to be determined] |

| Key IR Bands (cm⁻¹) | ~3400-3200 (N-H stretching), ~2950-2850 (C-H stretching), ~1620 (C=N, C=C stretching), ~1115 (C-O-C stretching) |

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Note: Chemical shifts (δ) are predicted and may vary. J-couplings are not included.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Pyridine H | 7.5-7.8 (m, 2H) | Pyridine C | 145-155 (2C) |

| Pyridine H | 6.5-6.8 (m, 1H) | Pyridine C | 120-135 (3C) |

| NH₂ | 5.0-5.5 (br s, 2H) | Morpholine CH₂ | ~66.0 (2C) |

| NH | 4.5-5.0 (br s, 1H) | N-CH₂ | ~57.0 (1C) |

| Morpholine CH₂ | ~3.6 (t, 4H) | Morpholine CH₂ | ~53.0 (2C) |

| N-CH₂ | ~3.2 (q, 2H) | N-CH₂ | ~45.0 (1C) |

| N-CH₂ | ~2.6 (t, 2H) | ||

| Morpholine CH₂ | ~2.4 (t, 4H) |

Visualization of Workflows

Synthetic Workflow Diagram

Caption: Synthetic workflow for N4-(2-Morpholinoethyl)pyridine-3,4-diamine.

Characterization and Quality Control Logic

Caption: Logical flow for characterization and quality control.

References

-

Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinolines and Morpholine-containing drugs. Science, 307(5712), 1058-1059. [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

-

Ostrov, D. A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-372. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Giordano-Lanza, D., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2048-2096. [Link]

- Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

-

Yadav, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. [Link]

-

MDPI. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molecules, 24(18), 3326. [Link]

-

Al-Masoudi, N. A., et al. (2012). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Tetrahedron Letters, 53(47), 6337-6339. [Link]

-

El-Habeeb, A. A., et al. (2022). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 27(21), 7435. [Link]

-

Kumar, S., & Bawa, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

The Derivatization of α-Keto Acids for Ultrasensitive Analysis: A Technical Guide to the Mechanism of Action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine

This technical guide provides an in-depth exploration of the mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine as a derivatizing agent for α-keto acids, including sialic acids. This document is intended for researchers, scientists, and drug development professionals who require highly sensitive and specific analytical methods for the quantification of these critical biomolecules. We will delve into the chemical principles underpinning this derivatization, provide a detailed experimental protocol, and discuss the practical implications for analytical workflows, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Analytical Challenge of α-Keto Acids

α-Keto acids are a class of organic compounds that play pivotal roles in a wide array of metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Sialic acids, a family of α-keto acids, are of particular interest as they are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, mediating a vast number of biological recognition events.[2][3][4][5] The accurate quantification of these molecules is crucial for understanding disease states, monitoring therapeutic efficacy, and ensuring the quality of biopharmaceutical products.[6]

However, the direct analysis of α-keto acids presents significant challenges due to their low volatility, thermal instability, and often poor ionization efficiency in mass spectrometry.[1] Pre-column derivatization is a widely adopted strategy to overcome these limitations. This process involves a chemical reaction that converts the analyte into a more readily detectable derivative with enhanced stability and chromatographic properties.[1]

This guide focuses on a specific class of derivatizing agents: substituted ortho-diaminopyridines, with N4-(2-Morpholinoethyl)pyridine-3,4-diamine serving as a prime example. While this specific N-substituted reagent is specialized, its mechanism of action is rooted in the well-established and robust chemistry of its core structure, 3,4-diaminopyridine.[4][7]

The Derivatizing Agent: N4-(2-Morpholinoethyl)pyridine-3,4-diamine

The efficacy of N4-(2-Morpholinoethyl)pyridine-3,4-diamine as a derivatizing agent stems from the distinct functionalities of its molecular structure:

-

The 3,4-Diaminopyridine Core: This ortho-diamine arrangement is the reactive center of the molecule.[4][7] The two adjacent amino groups readily undergo a condensation reaction with the 1,2-dicarbonyl functionality of an α-keto acid. This reaction is a classic method for the synthesis of quinoxaline derivatives and related heterocyclic systems.[2][3][5][8]

-

The Pyridine Ring: The nitrogen atom within the pyridine ring can be protonated, influencing the overall basicity and solubility of the reagent and the resulting derivative.[9]

-

The N4-(2-Morpholinoethyl) Substituent: This side chain serves two primary purposes. Firstly, the morpholine group enhances the solubility of the reagent in a variety of organic solvents and aqueous mixtures used in analytical workflows. Secondly, and critically for mass spectrometry applications, it acts as a unique mass tag, allowing for the clear identification and quantification of the derivatized analyte, and potentially improving ionization efficiency.

The Core Mechanism of Action: Quinoxaline Formation

The derivatization of an α-keto acid with N4-(2-Morpholinoethyl)pyridine-3,4-diamine proceeds through a well-documented acid-catalyzed condensation-cyclization reaction to form a stable, substituted pyrido[3,4-b]pyrazine derivative (a class of quinoxaline-like compounds).[2][3][5][8]

The key steps of the mechanism are as follows:

-

Acid Catalysis and Carbonyl Activation: The reaction is typically carried out under acidic conditions. A proton from the acid catalyst protonates one of the carbonyl oxygens of the α-keto acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of the 3,4-diaminopyridine core acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate.

-

Dehydration and Imine Formation: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an imine (a Schiff base).

-

Intramolecular Cyclization: The second amino group of the diaminopyridine then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the α-keto acid.

-

Final Dehydration and Aromatization: A second dehydration step occurs, leading to the formation of a stable, aromatic pyrido[3,4-b]pyrazine ring system. The resulting derivative is often highly fluorescent, which is a significant advantage for detection in HPLC with a fluorescence detector.

Caption: Mechanism of α-keto acid derivatization.

Experimental Protocol: Derivatization of Sialic Acids

The following is a representative protocol for the derivatization of sialic acids using an ortho-diaminopyridine reagent, adapted from established methods for similar compounds like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6] This protocol should be optimized for specific applications and instrumentation.

Materials:

-

Sialic acid standards or released sialic acids from glycoprotein samples.

-

N4-(2-Morpholinoethyl)pyridine-3,4-diamine derivatization reagent solution (e.g., 10 mg/mL in a solution of 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 0.25 M sodium hydrosulfite).

-

HPLC-grade water and acetonitrile.

-

Formic acid (for mobile phase).

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation: If starting with glycoproteins, release the sialic acids by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[6] Dry the released sialic acids in a vacuum centrifuge.

-

Derivatization Reaction: a. Reconstitute the dried sialic acid sample or standard in 200 µL of the derivatization reagent solution. b. Vortex briefly to ensure complete dissolution. c. Incubate the mixture at 50-60°C for 2-3 hours in a heating block.

-

Reaction Quench and Sample Cleanup (if necessary): For some applications, the reaction can be stopped by cooling on ice. Depending on the sample matrix, a solid-phase extraction (SPE) cleanup step may be required to remove excess reagent and other interfering substances.

-

Analysis by HPLC-FLD/LC-MS: a. Dilute the derivatized sample with the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter. c. Inject an appropriate volume onto a C18 reversed-phase HPLC column. d. Elute the derivatized sialic acids using a gradient of acetonitrile in water with a constant concentration of formic acid (e.g., 0.1%). e. Detect the derivatives using a fluorescence detector (e.g., excitation at ~370 nm, emission at ~450 nm - wavelengths should be optimized for the specific derivative) or a mass spectrometer.

Caption: Experimental workflow for sialic acid derivatization.

Data Interpretation and Advantages

The primary advantages of using a derivatizing agent like N4-(2-Morpholinoethyl)pyridine-3,4-diamine are the significant enhancements in sensitivity and specificity.

| Parameter | Without Derivatization | With N4-(2-Morpholinoethyl)pyridine-3,4-diamine Derivatization |

| Detection Method | UV (low sensitivity), MS (variable ionization) | Fluorescence (high sensitivity), MS/MS (specific fragmentation) |

| Chromatographic Retention | Poor retention on reversed-phase columns | Improved retention and separation on C18 columns |

| Mass Spectrometry Signal | Often weak and unstable | Strong and stable signal due to the morpholinoethyl tag |

| Specificity | Low, susceptible to matrix interference | High, due to unique mass and fluorescence properties |

Table 1: Comparison of Analytical Parameters With and Without Derivatization.

In mass spectrometry, the morpholinoethyl group provides a distinct and predictable mass shift, facilitating the identification of derivatized analytes. Furthermore, this group can be used to generate specific fragment ions in MS/MS analysis, enabling highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM).

Conclusion

N4-(2-Morpholinoethyl)pyridine-3,4-diamine represents a sophisticated class of derivatizing agents designed for the challenging analysis of α-keto acids. By leveraging the robust and well-understood chemistry of quinoxaline formation, this reagent transforms analytes into stable, highly fluorescent, and mass-tagged derivatives. This derivatization strategy provides a powerful tool for researchers in metabolomics, glycobiology, and biopharmaceutical development, enabling the reliable quantification of critical biomolecules at low concentrations in complex biological matrices. The principles and protocols outlined in this guide offer a solid foundation for the successful implementation of this advanced analytical technique.

References

- Morelle, W., & Michalski, J. C. (2007). Analysis of protein glycosylation by mass spectrometry.

- Reboul, E., & Both, P. (2021). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 93(1), 589-597.

- Anumula, K. R. (1994). High-resolution and high-sensitivity methods for oligosaccharide mapping and characterization by normal-phase high-performance liquid chromatography following derivatization with a fluorescent tag. Analytical biochemistry, 220(2), 275-283.

- More, S. V., Sastry, M. N. V., Wang, C. C., Yao, C. F., & Mandal, S. (2013). An effective microwave-induced iodine-catalyzed method for the synthesis of quinoxalines via condensation of 1, 2-diamines with 1, 2-dicarbonyl compounds. Molecules, 18(1), 1018-1033.

-

ResearchGate. Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated.... Retrieved from [Link]

-

PubChem. 3,4-Diaminopyridine. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Diaminopyridine =98 54-96-6 [sigmaaldrich.com]

- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1040043-50-2 | N4-(Cyclopropylmethyl)pyridine-3,4-diamine - Synblock [synblock.com]

- 7. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Investigation of the Fluorescence Characteristics of N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Abstract: N4-(2-Morpholinoethyl)pyridine-3,4-diamine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. While the fluorescence properties of the parent 3,4-diaminopyridine scaffold are known, the specific photophysical characteristics of this N4-substituted derivative have not been extensively reported. This guide provides a comprehensive theoretical framework and a detailed set of experimental protocols for the complete characterization of its fluorescence properties. It is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the potential of this molecule as a fluorescent probe or sensor. We outline methodologies for determining absorption and emission spectra, fluorescence quantum yield, and environmental sensitivity to solvent polarity and pH.

Introduction and Theoretical Framework

The pyridine nucleus is a fundamental scaffold in a vast array of fluorescent molecules used in applications ranging from bioimaging to organic light-emitting diodes (OLEDs). The photophysical properties of substituted pyridines are highly dependent on the nature and position of their functional groups.[1] The core of the target molecule, 3,4-diaminopyridine, possesses inherent fluorescence, though its quantum yield and environmental sensitivity are modest. The introduction of a 2-morpholinoethyl substituent at the N4 position is hypothesized to significantly modulate these properties.

Hypothesized Photophysical Profile:

-

Intramolecular Charge Transfer (ICT): The two amino groups on the pyridine ring act as electron donors. The morpholino group, a tertiary amine, is also an electron-donating moiety. Upon excitation, an intramolecular charge transfer (ICT) from the amino and morpholino groups to the electron-deficient pyridine ring is expected. This ICT character is often associated with sensitivity to the local environment.

-

Influence of the Morpholinoethyl Group: The flexible ethyl linker may introduce non-radiative decay pathways through vibrational and rotational freedom, potentially lowering the fluorescence quantum yield. Conversely, the tertiary amine of the morpholine ring introduces a site for protonation, suggesting a strong pH-dependence of the fluorescence. In acidic conditions, protonation of the morpholino nitrogen could introduce a deactivation pathway known as photoinduced electron transfer (PET), leading to fluorescence quenching.[2][3]

Below is a diagram illustrating the key functional groups and their anticipated influence on the molecule's fluorescence.

Caption: Key functional moieties and their hypothesized roles in the fluorescence of the target compound.

Comprehensive Experimental Characterization Workflow

To fully elucidate the fluorescence characteristics of N4-(2-Morpholinoethyl)pyridine-3,4-diamine, a systematic experimental approach is required. This section details the necessary protocols.

First, a general workflow for the characterization process is presented.

Sources

- 1. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Key applications of N4-(2-Morpholinoethyl)pyridine-3,4-diamine in glycomics

An In-depth Technical Guide to Advanced Glycan Analysis: The Role and Application of Aromatic Amine Derivatization Featuring Procainamide

Authored by a Senior Application Scientist

Abstract

The intricate world of glycomics presents a formidable analytical challenge due to the inherent complexity and diversity of glycan structures. Unlike the linear nature of DNA or proteins, glycans exhibit branched isomers and a wide array of linkage possibilities, demanding sophisticated analytical strategies. Chemical derivatization of glycans at their reducing end is a cornerstone of modern glycoanalysis, significantly enhancing their detection by fluorescence and mass spectrometry. While a variety of reagents have been explored, this guide focuses on the principles and applications of derivatization using aromatic amines, with a spotlight on Procainamide as a gold-standard labeling reagent. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and explore the significant advantages this method brings to researchers in drug development and life sciences.

The Analytical Imperative in Glycomics: Why Derivatization is Essential

Glycans, or complex carbohydrates, are pivotal in a vast range of biological processes, including cell-cell recognition, immune responses, and protein folding and stability. The characterization of glycosylation is therefore critical in the development of biotherapeutics, such as monoclonal antibodies, where the glycan profile directly impacts efficacy and safety.

However, native glycans possess several properties that make them challenging to analyze directly:

-

Lack of a Natural Chromophore: Most glycans do not absorb UV or visible light, making their detection by standard chromatography methods inefficient.

-

Poor Ionization Efficiency: In mass spectrometry (MS), underivatized glycans, particularly sialylated ones, exhibit poor ionization efficiency in positive ion mode, leading to low sensitivity.

-

Structural Heterogeneity: The presence of numerous isomers makes separation and identification difficult without a tag that aids in chromatographic resolution.

To overcome these hurdles, chemical labeling of the reducing terminus of a glycan is employed. This process, most commonly reductive amination, attaches a molecule (a tag or label) that confers desirable analytical properties upon the glycan.

The Chemistry of Reductive Amination: A Stable Covalent Bond

Reductive amination is a robust and widely used two-step method to covalently attach an amine-containing label to the open-ring aldehyde form of a reducing sugar.

Step 1: Schiff Base Formation: The primary amine of the labeling reagent nucleophilically attacks the aldehyde carbon of the glycan, forming an unstable Schiff base (imine). This reaction is reversible and pH-dependent.

Step 2: Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, is introduced to reduce the imine to a stable secondary amine, permanently linking the label to the glycan.

This process is highly efficient and specific to the reducing end of the carbohydrate, ensuring a 1:1 stoichiometry of label to glycan, which is crucial for accurate quantification.

Caption: Reductive amination workflow for labeling glycans.

Procainamide: The Superior Choice for Modern Glycoanalysis

While 2-aminobenzamide (2-AB) has historically been a workhorse for fluorescent labeling, it suffers from poor ionization efficiency, which limits its utility in mass spectrometry.[1][2] Procainamide has emerged as a superior alternative, offering significant advantages for comprehensive glycan characterization.[3]

Anatomy of Procainamide: The structure of procainamide is key to its enhanced performance. It consists of:

-

A Primary Aromatic Amine: This group reacts with the glycan's reducing end via reductive amination.

-

A Fluorophore: The aromatic ring provides fluorescence for sensitive detection in HPLC/UPLC systems.

-

A Basic Tertiary Amine Tail: This is the critical feature. The diethylaminoethyl group has a high proton affinity, meaning it is readily protonated. This dramatically increases the ionization efficiency of the labeled glycan in positive-ion mode ESI-MS.[2][3]

Key Advantages of Procainamide Labeling:

-

Dramatically Increased MS Sensitivity: Procainamide-labeled glycans can exhibit 10 to 50 times greater signal intensity in ESI-MS compared to their 2-AB labeled counterparts.[3][4][5] This allows for the confident identification and characterization of low-abundance glycan species that would otherwise be undetectable.[4][6]

-

Enhanced Fluorescence: Procainamide also provides a stronger fluorescent signal than 2-AB, improving the sensitivity of HPLC/UPLC-based quantification.[2][4]

-

Versatile, Multi-Platform Analysis: The same procainamide-labeled sample can be analyzed by both fluorescence-based chromatography and mass spectrometry, reducing the amount of initial sample required and streamlining workflows.[3]

-

Compatibility with Established Workflows: The labeling chemistry is identical to that of 2-AB, meaning laboratories can adopt procainamide with minimal changes to existing protocols.[7]

Data Presentation: Comparison of Common Glycan Labels

| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RF-MS) |

| Labeling Chemistry | Reductive Amination | Reductive Amination | Amide Coupling |

| Fluorescence | Good | Excellent | Excellent |

| MS Sensitivity (Positive Ion) | Poor | Excellent | Excellent |

| Key Advantage | Well-established, cost-effective | High MS sensitivity, versatile | High speed, high sensitivity |

| Added Mass (Da) | 120.07 | 219.17 | 242.12 |

Experimental Protocol: N-Glycan Labeling with Procainamide

This protocol provides a robust, field-tested methodology for the release and subsequent labeling of N-glycans from a glycoprotein standard (e.g., human IgG) for analysis by UPLC-HILIC-FLR-MS.

Materials:

-

Glycoprotein sample (e.g., Human IgG, 100 µg)

-

Enzyme: PNGase F

-

Denaturation Buffer: 1% SDS, 50 mM Tris-HCl, pH 8.0

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1% NP-40

-

Procainamide Labeling Solution:

-

Procainamide (dissolved in DMSO/Acetic Acid)

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane (2-PB)

-

-

HILIC SPE (Solid Phase Extraction) cartridges for cleanup

-

Acetonitrile (ACN), HPLC-grade

-

Water, ultrapure

-

Formic Acid (FA)

Step-by-Step Methodology:

Part A: N-Glycan Release

-

Denaturation:

-

Pipette 100 µg of glycoprotein into a microcentrifuge tube.

-

Add denaturation buffer to a final volume of 50 µL.

-

Vortex gently and incubate at 95°C for 5 minutes. Allow to cool.

-

Causality: Denaturation unfolds the protein, ensuring the PNGase F enzyme has full access to all glycosylation sites.

-

-

Enzymatic Digestion:

-

Add 5 µL of 10% NP-40 solution to the denatured protein. This sequesters the SDS, preventing enzyme inhibition.

-

Add 2 µL of PNGase F.

-

Incubate at 37°C for a minimum of 4 hours, or overnight for complete release.

-

Causality: PNGase F specifically cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein, releasing the entire N-glycan with its reducing end intact.

-

Part B: Procainamide Labeling

-

Labeling Reaction Setup:

-

To the 57 µL of released glycans, add the pre-made procainamide labeling solution containing both the dye and the reducing agent.

-

Note: It is critical to follow the manufacturer's recommended concentrations for the labeling kit in use.

-

Vortex thoroughly to ensure a homogenous reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 65°C for 2 hours in a heating block.

-

Causality: The elevated temperature drives the Schiff base formation and subsequent reduction, ensuring efficient and complete labeling of the released glycans.

-

Part C: Post-Labeling Cleanup

-

HILIC SPE Cleanup:

-

This step is crucial to remove excess labeling reagents, salts, and protein fragments, which can interfere with downstream analysis.

-

Equilibration: Condition a HILIC SPE cartridge with 1 mL of ultrapure water, followed by 1 mL of 85% ACN.

-

Loading: Add 200 µL of 85% ACN to the labeled glycan sample and load the entire volume onto the equilibrated cartridge.

-

Washing: Wash the cartridge with 3 x 1 mL of 85% ACN / 1% FA to remove hydrophobic impurities and excess label.

-

Elution: Elute the purified, labeled glycans with 1 mL of ultrapure water into a clean collection tube.

-

-

Sample Preparation for Analysis:

-

Dry the eluted sample completely using a vacuum centrifuge.

-

Reconstitute the dried, labeled glycans in 100 µL of a suitable solvent (e.g., 70% ACN) for injection into the LC-MS system.

-

Workflow Visualization

Caption: End-to-end workflow for N-glycan analysis.

Conclusion and Future Outlook

The derivatization of glycans with procainamide represents a significant advancement in the field of glycoanalysis. By providing a robust method that dramatically enhances both fluorescence and mass spectrometric detection, it empowers researchers to perform more sensitive and comprehensive characterization of glycosylation.[6] This is particularly vital in the biopharmaceutical industry, where a detailed understanding of a therapeutic protein's glycan profile is a regulatory requirement and is fundamental to ensuring product quality, consistency, and efficacy. The ease of adoption, coupled with the profound impact on data quality, positions procainamide labeling as an indispensable tool for any laboratory engaged in serious glycomics research.

References

-

Waters Corporation. UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans. [Link]

-

S-BIO. Preparation and LC-MS Analysis of Procainamide-Labeled O-Glycans Using EZGlyco® O-Glycan Prep Kit. [Link]

-

PREMIER Biosoft. (2022-08-30). High-Throughput Analysis of Fluorescently Labeled Released N-glycans. [Link]

-

Klapoetke, S., et al. (2010). The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection. ResearchGate. [Link]

-

Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry. [Link]

-

Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. PubMed. [Link]

-

Keser, T., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. [Link]

-

Al-Saeedi, F., et al. (2022). Comparison of procainamide and 2-aminobenzamide labelling for profiling and identification of glycans by LC-FLR-ESI-MS. ResearchGate. [Link]

-

Ludger Ltd. Ludger Procainamide Glycan Labelling System - Features and Benefits. [Link]

Sources

- 1. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ludger.com [ludger.com]

- 5. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ludger.com [ludger.com]

An In-depth Technical Guide to the Predicted Solubility and Stability of N4-(2-Morpholinoethyl)pyridine-3,4-diamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown with Predictive Science

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous characterization. Among the most fundamental of these characterizations are the assessments of solubility and stability. These intrinsic properties govern a compound's bioavailability, formulation possibilities, and shelf-life, ultimately determining its viability as a drug candidate.

This guide focuses on N4-(2-Morpholinoethyl)pyridine-3,4-diamine , a molecule of interest due to its structural components: a 3,4-diaminopyridine core, known for its neurological applications, and a morpholinoethyl side chain, often incorporated to modulate physicochemical properties. As of the writing of this document, specific experimental data on the solubility and stability of this particular molecule is not widely available in published literature.

Therefore, this technical guide adopts a predictive and proactive approach. As a Senior Application Scientist, the objective is not merely to present data, but to provide a framework for understanding and anticipating the behavior of this molecule. By dissecting its structure and applying established principles of physical and organic chemistry, we can construct a robust hypothesis of its solubility and stability profiles. This document will serve as a foundational resource for researchers, offering both predictive insights and actionable experimental protocols to validate these predictions.

Section 1: Predicted Solubility Profile of N4-(2-Morpholinoethyl)pyridine-3,4-diamine

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. A predictive analysis of the solubility of N4-(2-Morpholinoethyl)pyridine-3,4-diamine can be derived from an understanding of its structural components.

Structural and Physicochemical Contributions to Solubility

The molecule can be deconstructed into three key regions, each contributing to its overall solubility:

-

3,4-Diaminopyridine Core: This aromatic, heterocyclic system contains two primary amine groups and a pyridine nitrogen. The amine groups are capable of acting as both hydrogen bond donors and acceptors, which generally imparts aqueous solubility. The parent compound, 3,4-diaminopyridine, is freely soluble in water[1].

-

Morpholino Group: The morpholine ring contains an ether oxygen and a tertiary amine. The ether oxygen can act as a hydrogen bond acceptor, and the nitrogen is basic. The parent N-ethylmorpholine is miscible with water[2].

-

Ethyl Linker: This two-carbon chain is hydrophobic and will slightly decrease aqueous solubility.

The presence of multiple basic nitrogen atoms (two primary amines, one pyridine nitrogen, and one tertiary amine in the morpholine ring) suggests that the aqueous solubility of N4-(2-Morpholinoethyl)pyridine-3,4-diamine will be highly dependent on pH. In acidic solutions, these nitrogen atoms will be protonated, forming cationic species that are likely to be highly soluble in water. As the pH increases, the molecule will become less protonated and its aqueous solubility is expected to decrease. The pKa of the conjugate acid of N-ethylmorpholine is approximately 7.7[3][4]. The pKa values of 3,4-diaminopyridine are more complex due to multiple basic centers, but protonation is expected at physiological and acidic pH[5].

Predicted Solubility in Various Solvents

Based on the principle of "like dissolves like," we can predict the solubility of N4-(2-Morpholinoethyl)pyridine-3,4-diamine in a range of common laboratory solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High (especially at acidic pH for water) | The molecule can form hydrogen bonds with protic solvents. Protonation in acidic aqueous solutions will significantly enhance solubility. |

| Polar Aprotic | DMSO, DMF | High | The polarity of these solvents will effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility testing is required. The following protocols are recommended for a comprehensive solubility assessment.

This high-throughput method is ideal for early-stage discovery to quickly assess solubility and identify potential issues.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer until precipitation is observed.

Procedure:

-

Prepare a 10 mM stock solution of N4-(2-Morpholinoethyl)pyridine-3,4-diamine in 100% DMSO.

-

In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Gradually add the DMSO stock solution to the buffer while monitoring for the first sign of precipitation using a plate reader that can detect light scattering or turbidity.

-

The concentration at which precipitation occurs is the kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard for regulatory submissions.[6][7]

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured.

Procedure:

-

Add an excess amount of solid N4-(2-Morpholinoethyl)pyridine-3,4-diamine to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[6][8].

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached[9].

-

After incubation, filter or centrifuge the samples to separate the undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Predicted Stability Profile and Degradation Pathways

The chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. A forced degradation study is the most effective way to understand the intrinsic stability of a molecule.

Predicted Chemical Liabilities

The structure of N4-(2-Morpholinoethyl)pyridine-3,4-diamine contains several functional groups that could be susceptible to degradation under certain conditions:

-

3,4-Diaminopyridine Core: Aromatic amines are known to be susceptible to oxidation. The electron-rich nature of the diaminopyridine ring makes it a likely target for oxidative degradation. Studies on 3,4-diaminopyridine have shown that it can be oxidized, particularly in the presence of agents like hydrogen peroxide, to form products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide[10][11]. Dimerization has also been identified as a degradation pathway[12].

-

Morpholino Group: The ether linkage within the morpholine ring is generally stable to hydrolysis. However, the tertiary amine can be susceptible to oxidation. Morpholine itself is considered chemically stable[13].

-

Overall Structure: The pyridine ring itself is thermally stable, but decomposition can be initiated at high temperatures, often leading to ring-opening[14][15]. The molecule's aromatic nature suggests potential photosensitivity.

Hypothetical Degradation Pathways

Based on the chemical liabilities, the following degradation pathways are proposed:

-

Oxidative Degradation: This is predicted to be the most significant degradation pathway. Oxidation could occur at the aromatic amine groups or the pyridine nitrogen, leading to N-oxides or nitro derivatives. The tertiary amine of the morpholine ring is also a potential site of oxidation.

-

Hydrolytic Degradation: The molecule is expected to be largely stable to hydrolysis under neutral and basic conditions. In strong acidic conditions, the ether bond in the morpholine ring could potentially be cleaved, although this is unlikely under typical pharmaceutical storage conditions.

-

Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products, a common pathway for aromatic compounds.

dot

Caption: Predicted Degradation Pathways.

Experimental Protocol for Stability Testing

A comprehensive stability assessment should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2)[16][17].

This study is designed to identify potential degradation products and validate the stability-indicating nature of the analytical methods.

Procedure:

-

Prepare solutions of N4-(2-Morpholinoethyl)pyridine-3,4-diamine in various stress conditions:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound (e.g., at 80°C) and a solution of the compound.

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradants) and the loss of the parent compound.

-

Characterize significant degradants using mass spectrometry (LC-MS).

This study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period.

Procedure:

-

Store at least three batches of N4-(2-Morpholinoethyl)pyridine-3,4-diamine in containers that simulate the proposed packaging.

-

Place the samples in stability chambers under the following conditions as per ICH guidelines[18][19]:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, purity, and other relevant physical and chemical properties.

Section 3: Recommendations for Handling and Storage

Based on the predictive stability analysis, the following handling and storage procedures are recommended to ensure the integrity of N4-(2-Morpholinoethyl)pyridine-3,4-diamine:

-

Storage Conditions: The compound should be stored in well-closed containers, protected from light, at controlled room temperature or under refrigeration. Given its susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

-

Solution Preparation: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures and protected from light. The pH of buffered solutions should be carefully controlled, as stability may be pH-dependent.

Section 4: Conclusion

While direct experimental data for N4-(2-Morpholinoethyl)pyridine-3,4-diamine is currently limited, a robust, scientifically-grounded prediction of its solubility and stability has been constructed based on its molecular structure and the known properties of its constituent parts.

It is predicted that the compound will exhibit good solubility in polar solvents, with aqueous solubility being highly dependent on pH. The primary stability concern is anticipated to be oxidative degradation of the electron-rich 3,4-diaminopyridine ring.

The experimental protocols provided in this guide offer a clear path for researchers to empirically verify these predictions and build a comprehensive physicochemical profile of N4-(2-Morpholinoethyl)pyridine-3,4-diamine. This foundational knowledge is indispensable for advancing this promising molecule through the drug development pipeline.

References

- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.

- Dezani, A. B., et al. (2013). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Brazilian Journal of Pharmaceutical Sciences, 49(4), 853-863.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link][17]

-

Ghibaudi, E., et al. (2000). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1427-1434.[14]

-

Gicquel, M., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 7-15.[10]

-

HSDB. (1965). N-ethylmorpholine. In Hazardous Substances Data Bank. National Library of Medicine. Retrieved from [Link][3]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[19]

-

IUPAC. (n.d.). N-ethylmorpholine. In IUPAC Digitized pKa Dataset. Retrieved from [Link][4]

- Kus-Slowinska, M., et al. (2020). Solubility, permeability, and dissolution rate of naftidrofuryl oxalate based on BCS criteria. Pharmaceutics, 12(12), 1238.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Palmer, A. M. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(24), 13351-13382.[20]

-

PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link][1][21][22]

-

S.O.P. Central. (2023). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link][9]

-

Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.[23][24]

-

U.S. Food and Drug Administration. (2017). Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link][8]

-

WHO. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link][6]

Sources

- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethylmorpholine CAS#: 100-74-3 [m.chemicalbook.com]

- 3. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ethylmorpholine - Wikidata [wikidata.org]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. pharmatutor.org [pharmatutor.org]

- 8. fda.gov [fda.gov]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]

- 13. atamankimya.com [atamankimya.com]

- 14. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. scribd.com [scribd.com]

- 19. snscourseware.org [snscourseware.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. sefh.es [sefh.es]

- 24. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Sialic Acid Labeling with Aromatic Diamines for Quantitative Analysis

Abstract

Sialylation is a critical quality attribute (CQA) of many biotherapeutic glycoproteins, profoundly impacting their efficacy, stability, and immunogenicity.[1][2] Accurate quantification of sialic acid species, such as N-acetylneuraminic acid (Neu5Ac) and the immunogenic N-glycolylneuraminic acid (Neu5Gc), is therefore a regulatory imperative throughout the biopharmaceutical product lifecycle.[2][3] This guide provides an in-depth exploration of the core chemical principles and field-proven methodologies for the fluorescent labeling of sialic acids using aromatic ortho-diamines. While the query specified N4-(2-Morpholinoethyl)pyridine-3,4-diamine, the foundational and overwhelmingly adopted reagent in this class is 1,2-diamino-4,5-methylenedioxybenzene (DMB). The principles discussed herein are centered on the DMB reaction, which serves as the canonical, validated, and regulatory-accepted model for this analytical approach.[4] We will dissect the reaction mechanism, present a self-validating experimental workflow from sample preparation to HPLC analysis, and offer expert insights into ensuring data integrity and navigating common analytical challenges.

The Central Role of Sialic Acid in Biotherapeutics

Sialic acids are a family of nine-carbon acidic monosaccharides that typically occupy the terminal positions of N- and O-linked glycan chains on glycoproteins.[1] Their terminal location and negative charge are pivotal in mediating a host of biological functions. In the context of drug development, sialylation is a CQA for several reasons:

-

Serum Half-Life: The degree of sialylation can protect glycoproteins from rapid clearance from circulation, thereby extending their therapeutic window.[1]

-

Biological Activity: Sialylation can directly influence the biological function of a protein, for instance, by modulating the anti-inflammatory activity of IgG.[1]

-

Immunogenicity: Humans cannot synthesize N-glycolylneuraminic acid (Neu5Gc) due to an inactivating mutation in the CMAH gene.[5] Consequently, the presence of Neu5Gc on a biotherapeutic produced in non-human mammalian cell lines can elicit an immune response, potentially leading to chronic inflammation and reduced efficacy.[1][3]

Given these critical roles, regulatory bodies such as the ICH mandate the characterization and quantification of sialic acid content for glycoprotein biopharmaceuticals.[1]

The Core Principle: The Chemistry of Diamine Condensation

The quantitative analysis of sialic acids is most commonly achieved by pre-column derivatization with a fluorescent label, followed by separation and detection via reversed-phase high-performance liquid chromatography (RP-HPLC). The method hinges on a specific chemical reaction between the α-keto acid functionality of the sialic acid and an aromatic ortho-diamine, with DMB being the gold-standard reagent.[2][3][6]

The reaction is a condensation that proceeds under acidic and reducing conditions at an elevated temperature (typically 50°C).[7] The key steps are:

-

Condensation: The two adjacent amino groups of the DMB molecule react with the α-keto acid group (at the C2 position) of the sialic acid.

-

Cyclization: This condensation leads to the formation of a stable, polycyclic aromatic derivative.

-

Fluorescence: The resulting DMB-sialic acid conjugate is highly fluorescent, enabling detection with picomole-level sensitivity.[8][9]

The reaction requires an acidic environment (typically using acetic acid) to facilitate the condensation.[10] Furthermore, reducing agents such as 2-mercaptoethanol and sodium hydrosulfite (also known as sodium dithionite) are included in the labeling reagent to prevent the oxidative degradation of the DMB dye, ensuring labeling efficiency and stability.[7][10]

Step 3: RP-HPLC Analysis and Quantification

The DMB-labeled sialic acids are separated by reversed-phase HPLC and quantified using a fluorescence detector.

| Parameter | Typical Value / Condition | Rationale / Expertise |

| Column | C18 Reversed-Phase (e.g., Waters BEH C18, LudgerSep R1) [1][7] | Provides excellent resolution for the various sialic acid species. |

| Mobile Phase | Acetonitrile / Methanol / Water (e.g., 9:7:84 v/v/v) [6][8] | Isocratic elution is often sufficient and provides robust separation. |

| Flow Rate | 0.5 - 0.9 mL/min | Optimized for column dimensions and particle size to ensure good peak shape. [8] |

| Detection | Fluorescence | Highly sensitive and specific for the labeled compounds. |

| Excitation λ | ~373 nm [6][11] | Optimal wavelength to excite the DMB fluorophore. |

| Emission λ | ~448 nm [6][11] | Wavelength of maximum fluorescence emission from the DMB-sialic acid conjugate. |

Data Analysis

-

Peak Identification: The chromatogram of the Sialic Acid Reference Panel is used to identify the retention times of known sialic acids, including Neu5Ac, Neu5Gc, and various O-acetylated forms. [2][9]2. Standard Curve Generation: A standard curve is generated by plotting the peak areas of the serially diluted Neu5Ac and Neu5Gc quantitative standards against their known concentrations. [2][3]3. Quantification: The absolute amount of Neu5Ac and Neu5Gc in the unknown sample is calculated by interpolating their peak areas onto the standard curve. The results are typically reported as moles of sialic acid per mole of protein or per mass of protein.

Conclusion and Future Outlook

The fluorescent labeling of sialic acids using aromatic diamines, exemplified by the DMB method, is a robust, sensitive, and highly validated analytical technique. [4][6]It provides the quantitative data on critical quality attributes that are essential for the safe and effective development of biotherapeutic glycoproteins. The principles of specific chemical condensation, coupled with a rigorous, self-validating experimental workflow, ensure the generation of high-integrity data that meets regulatory expectations. This method remains a cornerstone of biopharmaceutical characterization, enabling scientists and drug developers to monitor and control one of the most important post-translational modifications in modern medicine.

References

-

Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit. Takara Bio. Retrieved from [Link]

-

Serpa, S., Koza, S. M., & Chambers, E. E. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. Retrieved from [Link]

-

Moran, A. P., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. Retrieved from [Link]

-

Hendel, J., Royle, L., Kozak, R. P., & Fernandes, D. L. (n.d.). Analysis of Sialic Acids in Biopharmaceuticals. Ludger Ltd. Retrieved from [Link]

-

Waters Corporation. (n.d.). Sialic Acid Analyses Using BEH C18 Columns. Waters Corporation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT. Agilent. Retrieved from [Link]

-

Wang, Z., et al. (2016). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. PMC - NIH. Retrieved from [Link]

-

Ludger Ltd. (n.d.). Biopharmaceutical Sialylation. Ludger Ltd. Retrieved from [Link]

-

Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent. Retrieved from [Link]

-

Moran, A. P., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9: Analysis of DMB-labeled sialic acids released from cells.... ResearchGate. Retrieved from [Link]

-

Creative Biogene. (n.d.). CreaTag™ Quantitative Sialic Acid Release and DMB Labelling Kit. Creative Biogene. Retrieved from [Link]

-

Iacono, S. J., et al. (2015). Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. PubMed Central - NIH. Retrieved from [Link]

-

Powers, T. W., et al. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. NIH. Retrieved from [Link]

-